molecular formula C12H14N2O3S B2542378 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-07-8

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2542378
CAS No.: 185011-07-8
M. Wt: 266.32
InChI Key: OCFGEQWTFOQKLX-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-imidazolidinone: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound but lacks the imidazole ring structure.

Uniqueness

1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is unique due to its combined imidazole and sulfonyl functionalities, which confer specific reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biological research .

Properties

IUPAC Name

1,3-dimethyl-4-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-4-6-10(7-5-9)18(16,17)11-8-13(2)12(15)14(11)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGEQWTFOQKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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